![molecular formula C10H7ClO2S B1416899 Acide 7-chloro-3-méthylbenzo[b]thiophène-2-carboxylique CAS No. 752135-41-4](/img/structure/B1416899.png)
Acide 7-chloro-3-méthylbenzo[b]thiophène-2-carboxylique
Vue d'ensemble
Description
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 752135-41-4 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is 1S/C10H7ClO2S/c1-5-6-3-2-4-7 (11)9 (6)14-8 (5)10 (12)13/h2-4H,1H3, (H,12,13) . This indicates the presence of a benzothiophene ring with a carboxylic acid group at the 2-position and a methyl group and a chlorine atom at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Chimie analytique
En chimie analytique, ce composé sert de standard ou de réactif dans la quantification des dérivés du thiophène. Il peut être utilisé pour calibrer des instruments ou comme matériau de référence dans le développement de nouvelles méthodes analytiques.
Chacune de ces applications exploite les propriétés chimiques uniques de l’acide 7-chloro-3-méthylbenzo[b]thiophène-2-carboxylique, démontrant sa polyvalence et son importance dans la recherche scientifique. La capacité du composé à participer à diverses réactions et processus en fait un outil précieux dans de nombreux domaines d’étude .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The compound has potential applications in the synthesis of imidazole antifungal agents . Additionally, it has been used in the development of platinum(IV) prodrugs designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These prodrugs have shown high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Mécanisme D'action
Target of Action
The primary target of the compound 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid interacts with Mcl-1, causing a downregulation of this protein. This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound affects the apoptosis pathway and the DNA damage repair pathway. By targeting Mcl-1, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid disrupts the normal function of this protein, leading to increased apoptosis and impaired DNA repair .
Result of Action
The action of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid results in DNA damage in cancer cells and a decrease in the resistance factors of these cells for cisplatin, a common chemotherapy drug . The compound also prompts a conspicuous apoptotic response .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Analyse Biochimique
Biochemical Properties
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The interaction between 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid and Mcl-1 involves the prevention of BH3-containing peptides from binding to Mcl-1, thereby inhibiting its anti-apoptotic function . Additionally, this compound has been found to downregulate DNA damage repair proteins such as RAD51 and BRCA2, further influencing cellular responses to DNA damage .
Cellular Effects
The effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly in cisplatin-resistant non-small-cell lung and ovarian cancer cells . By downregulating Mcl-1 and other DNA damage repair proteins, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid enhances the sensitivity of these cancer cells to DNA-damaging agents, leading to increased cell death . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid exerts its effects through several mechanisms. The compound binds to Mcl-1, preventing the binding of pro-apoptotic BH3-containing peptides and thereby inhibiting the anti-apoptotic function of Mcl-1 . This interaction leads to the downregulation of DNA damage repair proteins such as RAD51 and BRCA2, which are critical for homologous recombination and DNA repair . Additionally, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has been shown to cause DNA damage directly, further promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid remains stable under specific storage conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Over time, the compound’s ability to induce apoptosis and inhibit DNA repair proteins remains consistent, highlighting its potential for long-term applications in cancer therapy .
Dosage Effects in Animal Models
The effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit DNA repair proteins without causing significant toxicity . At higher doses, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid may exhibit toxic effects, including potential damage to healthy tissues . These findings underscore the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is involved in several metabolic pathways, particularly those related to DNA damage response and apoptosis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By downregulating DNA damage repair proteins and promoting apoptosis, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a critical role in modulating cellular responses to DNA damage .
Transport and Distribution
The transport and distribution of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its efficacy and potential side effects . Studies have shown that 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can effectively enter cancer cells and cause DNA damage, highlighting its potential for targeted cancer therapy .
Subcellular Localization
The subcellular localization of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA damage repair and apoptosis . Targeting signals and post-translational modifications play a crucial role in directing 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid to these specific locations, ensuring its optimal function and efficacy .
Propriétés
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJPBOIKNNLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

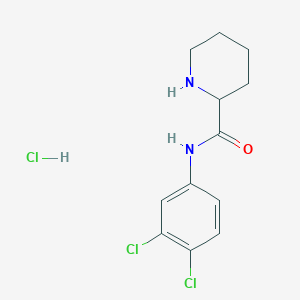

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

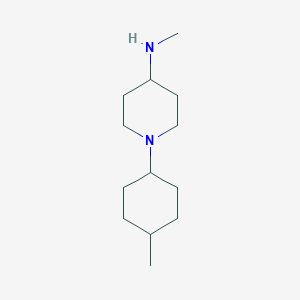

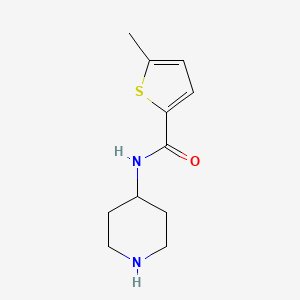
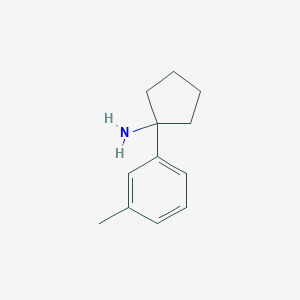
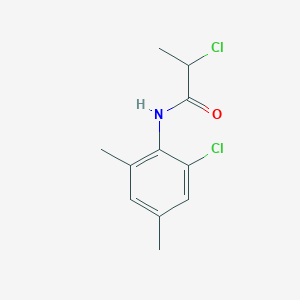
amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)